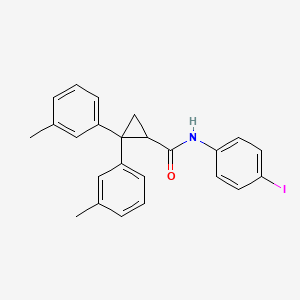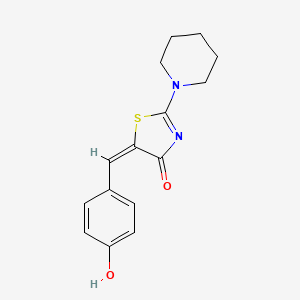![molecular formula C21H28N4O3 B15013178 N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15013178.png)
N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE is a complex organic compound that features a combination of phenoxy, piperazino, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-ethylphenol with ethylene oxide under basic conditions to form 2-(4-ethylphenoxy)ethanol.
Amination: The intermediate is then reacted with an appropriate amine, such as 3-methylpiperazine, under controlled conditions to form the desired amine derivative.
Nitration: The final step involves the nitration of the amine derivative using a nitrating agent like nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or piperazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy or piperazino derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-METHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE
- N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-AMINOPHENYL]AMINE
- N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-HYDROXYPHENYL]AMINE
Uniqueness
N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and piperazino groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H28N4O3 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline |
InChI |
InChI=1S/C21H28N4O3/c1-3-17-4-7-19(8-5-17)28-13-11-23-20-14-18(6-9-21(20)25(26)27)24-12-10-22-16(2)15-24/h4-9,14,16,22-23H,3,10-13,15H2,1-2H3 |
InChI-Schlüssel |
DUCMTCXRNAFIQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCNC(C3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)
![2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15013122.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15013128.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013132.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B15013138.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15013141.png)
![N-({N'-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013150.png)

![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15013170.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B15013176.png)
![2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013183.png)

